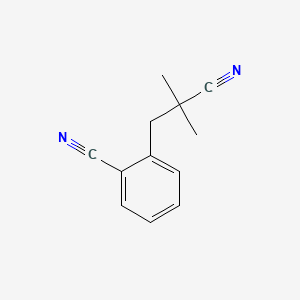
2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile is a specialized chemical compound known for its unique structure and properties. It is often used in various scientific research and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile typically involves the reaction of benzyl cyanide with isobutyronitrile under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation or recrystallization are often necessary to obtain the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile exerts its effects involves its reactivity with various chemical reagents. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These reactions are facilitated by the compound’s electronic structure, which allows for the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Benzyl cyanide: Similar structure but lacks the alpha,alpha-dimethyl groups.
Isobutyronitrile: Contains the nitrile group but lacks the benzene ring.
Phenylacetonitrile: Similar to benzyl cyanide but with different substituents.
Uniqueness
2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile is unique due to the presence of both the nitrile group and the alpha,alpha-dimethyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(2-cyano-2-methylpropyl)benzonitrile |
InChI |
InChI=1S/C12H12N2/c1-12(2,9-14)7-10-5-3-4-6-11(10)8-13/h3-6H,7H2,1-2H3 |
InChI Key |
OQQIWMZDSRKWAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)
![(1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13427429.png)

![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)

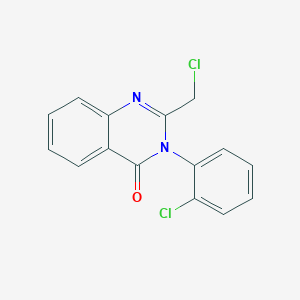
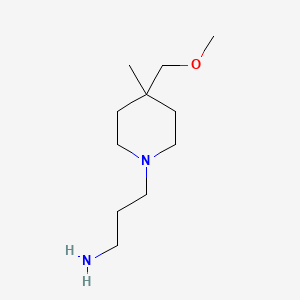
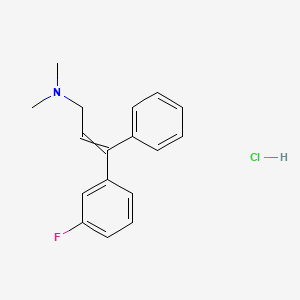
![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)

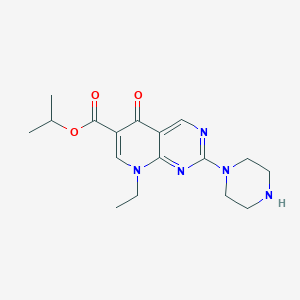

![N-[(Benzyloxy)carbonyl]phenylalanyltyrosine](/img/structure/B13427477.png)

